Deschloroclozapine

Description

Properties

IUPAC Name |

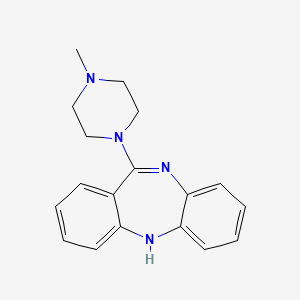

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHITFFJBFOMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173463 | |

| Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977-07-7 | |

| Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deschloroclozapine (DCZ): A Comprehensive Technical Guide to its Mechanism of Action on DREADDs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have revolutionized neuroscience, providing precise spatiotemporal control over neuronal activity and cellular signaling. The efficacy and specificity of this technology are critically dependent on the pharmacological properties of the activating ligand. Deschloroclozapine (DCZ) has emerged as a superior agonist for muscarinic-based DREADDs compared to the first-generation actuator, Clozapine-N-Oxide (CNO). This document provides a detailed technical overview of the mechanism of action of DCZ on DREADDs, focusing on its binding affinity, potency, and the resultant signaling cascades. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.

Introduction to this compound (DCZ)

This compound is a derivative of clozapine (B1669256) and a potent, selective, and metabolically stable agonist for muscarinic-based DREADDs.[1][2][3] It exhibits significantly higher affinity and potency for hM3Dq and hM4Di DREADDs compared to CNO and other agonists like Compound 21 (C21).[4][5][6] A key advantage of DCZ is its rapid brain penetrance and minimal off-target effects at effective doses, making it a preferred actuator for in vivo studies in various animal models, including mice and non-human primates.[1][7][8]

Quantitative Pharmacology of DCZ on DREADDs

The interaction of DCZ with DREADDs is characterized by high affinity and potency, which are quantified by its inhibition constant (Ki) and half-maximal effective concentration (EC50), respectively.

| DREADD Receptor | Ligand | Ki (nM) | EC50 (nM) | Reference(s) |

| hM3Dq | This compound (DCZ) | 6.3 | 0.13 | [4][5] |

| hM4Di | This compound (DCZ) | 4.2 | 0.081 | [4][5] |

| DREADD Ligand Comparison | Property | hM3Dq | hM4Di | Reference(s) |

| This compound (DCZ) | Affinity (Ki) | High (6.3 nM) | High (4.2 nM) | [4][5] |

| Potency (EC50) | High (0.13 nM) | High (0.081 nM) | [4][5] | |

| Clozapine-N-Oxide (CNO) | Affinity (Ki) | Lower than DCZ | Lower than DCZ | [4][5] |

| Potency (EC50) | Lower than DCZ | Lower than DCZ | [4][5] | |

| Compound 21 (C21) | Affinity (Ki) | Lower than DCZ | Lower than DCZ | [4][5] |

| Potency (EC50) | Lower than DCZ | Lower than DCZ | [4][5] |

Mechanism of Action: Signaling Pathways

DCZ activates DREADDs, which are modified G-protein-coupled receptors (GPCRs), to initiate specific intracellular signaling cascades. The nature of the downstream effects depends on the G-protein to which the DREADD is coupled.

Gq-Coupled DREADDs (e.g., hM3Dq)

Activation of the Gq-coupled hM3Dq DREADD by DCZ leads to the stimulation of Phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn can lead to neuronal depolarization and increased neuronal firing.[7][10][11]

hM3Dq (Gq) Signaling Pathway

Gi-Coupled DREADDs (e.g., hM4Di)

DCZ binding to the Gi-coupled hM4Di DREADD inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and a subsequent decrease in neuronal firing and synaptic transmission.[12][13]

hM4Di (Gi) Signaling Pathway

Gs-Coupled DREADDs (e.g., Gs-DREADD)

Activation of Gs-coupled DREADDs by DCZ stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[9][14] Elevated cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to modulation of neuronal excitability.

Gs-DREADD Signaling Pathway

Experimental Protocols

General In Vivo Experimental Workflow

A typical in vivo experiment using DCZ and DREADDs involves several key steps, from the introduction of the DREADD into the target cells to the final behavioral analysis.

General In Vivo DREADD Experimental Workflow

Detailed Methodologies

This protocol is a representative method for determining the binding affinity of DCZ for DREADDs.

-

Membrane Preparation:

-

HEK293 cells stably expressing the DREADD of interest (e.g., hM3Dq or hM4Di) are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a BCA assay.[15]

-

-

Competition Binding Assay:

-

Assays are performed in 96-well plates.

-

To each well, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]NMS for muscarinic receptors), and varying concentrations of unlabeled DCZ.

-

Incubate the plates to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of DCZ that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

This protocol outlines a method to measure the potency of DCZ in activating Gq-coupled DREADDs.

-

Cell Preparation:

-

HEK293 cells or primary neurons expressing hM3Dq are plated in a suitable imaging dish (e.g., glass-bottom 96-well plate).

-

Cells are loaded with a calcium indicator dye (e.g., Fura-2 AM or GCaMP) according to the manufacturer's instructions.

-

-

Imaging:

-

The imaging dish is placed on the stage of a fluorescence microscope equipped for live-cell imaging.

-

A baseline fluorescence signal is recorded.

-

A range of concentrations of DCZ is applied to the cells.

-

Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to get ΔF/F0.

-

The peak ΔF/F0 is determined for each DCZ concentration.

-

A dose-response curve is generated by plotting the peak ΔF/F0 against the logarithm of the DCZ concentration.

-

The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

This protocol provides a general framework for in vivo DREADD experiments in rodents.

-

Viral Vector Delivery:

-

Adeno-associated viruses (AAVs) are commonly used to deliver DREADD constructs to specific brain regions. For cell-type specificity, a Cre-dependent AAV (e.g., AAV-hSyn-DIO-hM3Dq-mCherry) is used in conjunction with a Cre-driver mouse line.[1][14]

-

Mice are anesthetized and placed in a stereotaxic frame.[16][17]

-

A small craniotomy is performed over the target brain region.

-

The AAV is injected at a slow, controlled rate using a microinjection pump.[14]

-

The incision is sutured, and the animal is allowed to recover for at least 2-3 weeks to ensure robust DREADD expression.[12]

-

-

DCZ Administration and Behavioral Testing:

-

DCZ is typically dissolved in a vehicle such as saline or DMSO and administered systemically via intraperitoneal (i.p.) injection at doses ranging from 0.001 to 0.1 mg/kg.[18][19] Oral administration is also a viable option for chronic studies.[10]

-

Behavioral testing is conducted at the time of expected peak DCZ effect, which is typically rapid (within 10-30 minutes) following i.p. injection.[4][5]

-

A variety of behavioral paradigms can be employed to assess the effects of DREADD activation on locomotion, anxiety, memory, and other cognitive functions.

-

-

Histological Verification:

-

Following the completion of behavioral experiments, animals are euthanized, and their brains are collected.

-

Brain tissue is sectioned and processed for histology to verify the correct targeting and expression of the DREADD, often visualized by a fluorescent reporter tag (e.g., mCherry). Immunohistochemistry for markers of neuronal activation, such as c-Fos, can also be performed.[18][19]

-

Conclusion

This compound represents a significant advancement in chemogenetic technology, offering researchers a highly potent, selective, and reliable tool for the in vivo and in vitro manipulation of DREADD-expressing cells. Its favorable pharmacokinetic profile and minimal off-target effects at nanomolar concentrations address many of the limitations associated with earlier DREADD agonists. A thorough understanding of its mechanism of action, quantitative pharmacology, and the appropriate experimental protocols, as detailed in this guide, is essential for the successful design and interpretation of chemogenetic experiments aimed at dissecting the complexities of cellular signaling and neural circuit function.

References

- 1. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]

- 5. The Use of DREADDs to Deconstruct Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemogenetic Activation of Excitatory Neurons Alters Hippocampal Neurotransmission in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. addgene.org [addgene.org]

- 9. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]

- 11. DREADDs: Use and Application in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silencing synapses with DREADDs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]

- 16. Stereotactic Viral Injection into Subthalamic Nucleus in Mice [protocols.io]

- 17. Behavioral and slice electrophysiological assessment of DREADD ligand, this compound (DCZ) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. This compound exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of Deschloroclozapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloroclozapine (DCZ) has emerged as a potent and selective agonist for muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offering significant advantages over earlier chemogenetic actuators like Clozapine-N-Oxide (CNO). As a metabolite of clozapine, DCZ exhibits high affinity and efficacy at nanomolar concentrations for both the excitatory hM3Dq and inhibitory hM4Di DREADDs.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, receptor binding profile, and signaling pathways of this compound, along with detailed experimental protocols relevant to its characterization.

Chemical Structure and Physicochemical Properties

This compound is a tricyclic dibenzodiazepine derivative. Its chemical structure is characterized by the absence of the chlorine atom present on one of the benzene (B151609) rings of clozapine.

Chemical Structure:

IUPAC Name: 11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][4][5]diazepine[1][5]

CAS Number: 1977-07-7 (free base)[5]

Chemical Formula: C₁₈H₂₀N₄[5]

Molecular Weight: 292.38 g/mol [3]

SMILES: CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42

InChI Key: VQHITFFJBFOMBG-UHFFFAOYSA-N[5]

Appearance: Yellow solid

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀N₄ | [5] |

| Molecular Weight | 292.38 g/mol | [3] |

| pKa (predicted) | 7.82 ± 0.20 | |

| Solubility | Soluble in DMSO and Ethanol. The dihydrochloride (B599025) salt is soluble in water. | [5] |

| logP (predicted) | 3.5 |

Receptor Binding Profile and Pharmacology

This compound is a high-affinity and highly potent agonist for the engineered muscarinic receptors hM3Dq and hM4Di. It displays significantly greater affinity for these DREADDs compared to CNO and DREADD agonist 21 (C21).[5]

On-Target DREADD Affinity

The primary pharmacological action of this compound is the activation of muscarinic-based DREADDs. Its high affinity allows for the use of low doses to achieve robust and rapid modulation of neuronal activity in preclinical models.[2] The binding affinities (Ki) and functional potencies (EC50) of this compound for hM3Dq and hM4Di are summarized in Table 2.

| Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Assay Type | Source |

| hM3Dq | 6.3 nM | 0.13 nM | BRET-based assay | [5] |

| hM4Di | 4.2 nM | 0.081 nM | BRET-based assay | [5] |

Off-Target Binding Profile

A critical advantage of this compound is its low propensity for binding to endogenous receptors, which minimizes off-target effects. A comprehensive screening has shown that DCZ has negligible affinity for a large number of G protein-coupled receptors (GPCRs), ion channels, and transporters, with Ki values greater than 100 nM for the majority of sites tested.[1][5] This represents a significant improvement over clozapine, which has a broad receptor binding profile. Table 3 provides a summary of the binding affinities of this compound for a selection of key CNS receptors.

| Receptor | Binding Affinity (Ki) in nM |

| hM1 | 83 |

| hM2 | >1000 |

| hM3 | 230 |

| hM4 | 210 |

| hM5 | 55 |

| Dopamine D₁ | 130 |

| Dopamine D₂ | 140 |

| Serotonin 5-HT₁A | >1000 |

| Serotonin 5-HT₂A | 87 |

| Serotonin 5-HT₂C | 190 |

| Adrenergic α₁A | 280 |

| Adrenergic α₂A | >1000 |

| Adrenergic β₁ | >1000 |

| Histamine H₁ | 12 |

Note: Data compiled from Nagai et al., 2020 supplementary information where available.

Signaling Pathways

This compound activates distinct intracellular signaling cascades depending on the DREADD subtype expressed in the target cells.

hM3Dq (Gq-coupled) Signaling Pathway

The hM3Dq receptor is a Gq-coupled DREADD. Upon binding of this compound, the Gαq subunit of the G protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG result in neuronal depolarization and increased neuronal firing.[4][6]

Caption: hM3Dq (Gq) Signaling Pathway.

hM4Di (Gi-coupled) Signaling Pathway

The hM4Di receptor is a Gi-coupled DREADD. Activation by this compound leads to the inhibition of adenylyl cyclase by the Gαi subunit, which results in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunits of the Gi protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The opening of GIRK channels leads to potassium efflux, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity.[4][7]

Caption: hM4Di (Gi) Signaling Pathway.

Experimental Protocols

The determination of the binding affinity of this compound for its target receptors is typically performed using competitive radioligand binding assays.

General Workflow for Competitive Radioligand Binding Assay

Caption: General Experimental Workflow.

Detailed Methodology: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for a specific G protein-coupled receptor (e.g., hM4Di) expressed in a cell line (e.g., HEK293T).

Materials:

-

HEK293T cells transiently or stably expressing the receptor of interest.

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Radioligand (e.g., [³H]quinuclidinyl benzilate ([³H]QNB) for muscarinic receptors).

-

Unlabeled this compound.

-

Unlabeled competing ligand for non-specific binding determination (e.g., atropine).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Harvest cells expressing the receptor of interest.

-

Homogenize the cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes, radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of an unlabeled competing ligand (e.g., 1 µM atropine).

-

Competitive Binding: Receptor membranes, radioligand, and each concentration of the this compound serial dilutions.

-

-

-

Incubation:

-

Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

This compound is a highly valuable research tool for the chemogenetic manipulation of neuronal activity. Its potent and selective agonist activity at hM3Dq and hM4Di DREADDs, combined with a favorable off-target binding profile, allows for precise and reliable control of specific neuronal populations in vivo. This guide provides core technical information to aid researchers in the design and execution of experiments utilizing this advanced chemogenetic actuator.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Receptor activated solely by a synthetic ligand - Wikipedia [en.wikipedia.org]

- 5. This compound | DREADD Ligands | Tocris Bioscience [tocris.com]

- 6. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Deschloroclozapine (DCZ): A Potent and Selective DREADD Agonist for Advanced Chemogenetics

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have revolutionized neuroscience by enabling precise temporal and spatial control of neuronal activity. The evolution of DREADD agonists has been critical to refining this technology, moving towards ligands with higher potency, greater selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery and development of Deschloroclozapine (DCZ), a third-generation DREADD agonist that offers significant advantages over its predecessors, such as Clozapine-N-Oxide (CNO). DCZ's high affinity for muscarinic-based DREADDs, rapid action, metabolic stability, and minimal off-target effects make it a superior choice for a wide range of chemogenetic applications in both rodent and non-human primate models. This document details the quantitative data supporting DCZ's efficacy, outlines key experimental protocols for its use, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Chemogenetics, particularly the DREADD system, provides a powerful platform for remotely controlling cell signaling, neuronal activity, and, consequently, behavior. The most commonly used DREADDs are the Gq-coupled hM3Dq receptor, which is excitatory, and the Gi-coupled hM4Di receptor, which is inhibitory.[1] The efficacy of these systems is critically dependent on the pharmacological properties of the activating ligand. While CNO has been widely used, its limitations, including metabolic conversion to clozapine, modest brain permeability, and potential for off-target effects, have necessitated the development of improved agonists.[2][3]

This compound (DCZ) has emerged as a highly potent and selective agonist for muscarinic DREADDs, addressing many of the shortcomings of CNO.[2][4] This guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed information on the properties of DCZ and practical guidance for its implementation in experimental settings.

Quantitative Data: A Comparative Analysis

The superior pharmacological profile of DCZ is evident in its binding affinity (Ki) and potency (EC50) for hM3Dq and hM4Di DREADDs, especially when compared to CNO and another next-generation agonist, Compound 21 (C21).

| Ligand | Receptor | Ki (nM) | EC50 (nM) | Reference |

| This compound (DCZ) | hM3Dq | 6.3 | 0.13 | [5],[3],[6] |

| hM4Di | 4.2 | 0.081 | [5],[3],[6] | |

| Clozapine-N-Oxide (CNO) | hM3Dq | ~660 | ~8.9 | [5] |

| hM4Di | ~420 | ~5.3 | [5] | |

| Compound 21 (C21) | hM3Dq | ~300 | ~1.7 | [5] |

| hM4Di | ~210 | ~1.1 | [5] | |

| Table 1: In Vitro Binding Affinity and Potency of DREADD Agonists. |

In vivo studies have further demonstrated the enhanced potency of DCZ, with significantly lower doses required to achieve robust DREADD activation compared to CNO.

| Species | DREADD | DCZ Dose | CNO Dose for Comparable Effect | Outcome | Reference |

| Rat | hM3Dq | 0.1 mg/kg (s.c.) | 1.0 mg/kg (s.c.) | Equivalent or superior efficacy in elevating serum oxytocin (B344502) and inducing Fos expression. | [7],[8] |

| Mouse | hM3Dq | 1 or 3 µg/kg (i.p.) | 100 µg/kg (i.p.) | Rapid enhancement of neuronal activity within minutes. | [2],[9] |

| Non-human primate | hM4Di | 100 µg/kg (i.m.) | N/A | Reversible induction of spatial working memory deficits. | [2] |

| Table 2: Comparative In Vivo Efficacy of DCZ and CNO. |

Experimental Protocols

The successful implementation of DCZ in chemogenetic experiments relies on precise and well-validated protocols. The following sections provide detailed methodologies for key experimental procedures.

Stereotaxic Injection of AAV-DREADD Virus

This protocol describes the intracranial delivery of an adeno-associated virus (AAV) vector encoding the DREADD of interest.

-

Animal Preparation: Anesthetize the animal using isoflurane (B1672236) (2-4% for induction, 1.5-2% for maintenance).[10] Place the animal in a stereotaxic frame, ensuring the skull is level.[7] Apply eye ointment to prevent corneal drying.[10]

-

Surgical Procedure: Shave the fur on the head and sterilize the scalp with an antiseptic solution. Make a midline incision to expose the skull. Use a dental drill to create a small burr hole over the target brain region.[7]

-

Viral Injection: Lower a microinjection needle to the predetermined coordinates for the target brain region. Infuse the AAV-DREADD vector at a slow, controlled rate (e.g., 100 nL/min) to minimize tissue damage. After infusion, leave the needle in place for 5-10 minutes to allow for diffusion of the virus before slowly retracting it.[7]

-

Post-operative Care: Suture the incision and provide post-operative analgesia.[11] Allow several weeks for DREADD expression before commencing behavioral experiments.[12]

In Vivo DREADD Activation and Behavioral Testing

This protocol outlines the administration of DCZ to activate DREADDs and subsequent behavioral assessment in rodents.

-

DCZ Preparation: Dissolve DCZ in a vehicle solution (e.g., 0.9% saline). The recommended starting dose for systemic administration in rats is 0.1 mg/kg.[2][13]

-

Habituation: Habituate the animals to the injection procedure and the behavioral testing apparatus for several days prior to the experiment to minimize stress-induced confounds.[2]

-

DCZ Administration: Administer DCZ via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The time between injection and the onset of behavioral effects is typically rapid, around 10 minutes.[5]

-

Behavioral Testing: Conduct the behavioral assay at the time of peak DCZ effect. The specific timing should be optimized for the particular behavior being investigated. It is crucial to include control groups, such as animals expressing a reporter virus without the DREADD and animals receiving vehicle injections, to control for off-target effects of the virus and the ligand.[14][15]

c-Fos Immunohistochemistry for Confirmation of Neuronal Activation

This protocol details the histological verification of DREADD-mediated neuronal activation through the detection of the immediate early gene product c-Fos.

-

Tissue Preparation: Ninety minutes after DCZ or vehicle administration, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[12][16] Post-fix the brain in 4% PFA overnight and then transfer to a 30% sucrose (B13894) solution for cryoprotection.[12]

-

Sectioning: Section the brain into 40 µm coronal sections using a cryostat.[16]

-

Immunostaining:

-

Wash sections in phosphate-buffered saline (PBS).

-

Block non-specific binding with a blocking solution (e.g., 3% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.[6][17]

-

Incubate sections with a primary antibody against c-Fos overnight at 4°C.[12]

-

Wash sections and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.[6]

-

Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.[6]

-

-

Imaging and Analysis: Visualize and quantify c-Fos-positive cells in the region of DREADD expression using a fluorescence microscope. Co-localization with a fluorescent reporter (e.g., mCherry) fused to the DREADD can confirm activation specifically in transduced neurons.[12]

Signaling Pathways and Experimental Workflow

Visualizing the underlying molecular mechanisms and experimental processes is crucial for a comprehensive understanding of DCZ-mediated DREADD activation.

hM3Dq (Gq-coupled) Signaling Pathway

hM3Dq (Gq) signaling cascade initiated by DCZ.

hM4Di (Gi-coupled) Signaling Pathway

hM4Di (Gi) signaling cascade initiated by DCZ.

Experimental Workflow for In Vivo Chemogenetic Manipulation

A representative workflow for in vivo chemogenetics.

Conclusion

This compound represents a significant advancement in chemogenetic technology, offering researchers a potent, selective, and reliable tool for manipulating neuronal activity. Its favorable pharmacokinetic profile and minimal off-target effects enable more precise and robust experimental designs. By providing detailed quantitative data, experimental protocols, and clear visual diagrams, this technical guide aims to facilitate the adoption and effective use of DCZ in the neuroscience and drug development communities, ultimately accelerating our understanding of the brain and the development of novel therapeutics.

References

- 1. Chemogenetic stimulation of the Gi pathway in astrocytes suppresses neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]

- 5. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]

- 8. Stereotactic Viral Injection into Subthalamic Nucleus in Mice [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. AAV Injection and Tissue Preparation [protocols.io]

- 11. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Eye-Drops for Activation of DREADDs [frontiersin.org]

- 13. library.lsmu.lt [library.lsmu.lt]

- 14. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 17. Use of c-fos to identify activity-dependent spinal neurons after stepping in intact adult rats - PMC [pmc.ncbi.nlm.nih.gov]

Deschloroclozapine: A Technical Guide to Pharmacokinetics and Blood-Brain Barrier Penetration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deschloroclozapine (DCZ) has emerged as a potent, selective, and metabolically stable agonist for muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offering significant advantages over earlier actuators like Clozapine-N-oxide (CNO).[1][2] This document provides an in-depth technical overview of the pharmacokinetics (PK) and blood-brain barrier (BBB) penetration of DCZ, compiling key data from preclinical studies in mice and non-human primates. Its rapid brain penetrance and high in vivo potency make it a superior choice for precise and rapid modulation of neuronal activity in neuroscience research.[2]

Core Pharmacokinetic Profile

DCZ exhibits rapid absorption and distribution to the central nervous system following systemic administration.[1] Pharmacokinetic studies have demonstrated its ability to achieve effective concentrations in the brain and cerebrospinal fluid (CSF) swiftly, with minimal interference from its metabolites.[1]

Pharmacokinetics in Monkeys

Studies in monkeys have shown that DCZ rapidly enters the central nervous system after both intravenous (i.v.) and intramuscular (i.m.) administration.[1]

Table 1: this compound Pharmacokinetics in Monkeys (100 µg/kg Dose) [1]

| Administration Route | Matrix | Tmax (approx.) | Cmax (approx.) | Duration |

| Intravenous (i.v.) | Plasma | < 15 min | ~50 nM | Declines over 2h |

| CSF | 30 min | ~10 nM | Maintained for at least 2h | |

| Intramuscular (i.m.) | Plasma | 30 min | ~25 nM | Declines over 2h |

| CSF | > 60 min | ~10 nM | Maintained for at least 2h |

Oral administration of DCZ in macaques resulted in slower and more prolonged kinetics, with a bioavailability of 10-20% compared to systemic injection.[3] Following oral administration, the maximum plasma concentration was reached at 60 minutes, while CSF concentrations remained stable for at least 4 hours.[3]

Pharmacokinetics in Mice

In mice, intraperitoneal (i.p.) injection of DCZ also leads to rapid brain accumulation.[1]

Table 2: this compound Pharmacokinetics in Mice (100 µg/kg i.p. Dose) [1]

| Time Point | Plasma Conc. (nM) | Brain Conc. (nM) | CSF Conc. (nM) |

| 5 min | ~30 | ~50 | Not Measured |

| 30 min | ~20 | ~30 | ~5 |

| 60 min | ~10 | ~15 | Not Measured |

| 120 min | ~5 | ~5 | ~2 |

| 24 h | < 1 | < 1 | Not Measured |

Metabolism

DCZ is metabolized into C21 and DCZ-N-oxide.[1][4] However, pharmacokinetic studies have shown that the concentrations of these metabolites in the brain and CSF are negligible, indicating that DCZ is the primary active compound responsible for DREADD activation in the central nervous system.[1] The concentrations of DCZ in the plasma and brain significantly decrease within 2 hours post-injection due to metabolism.[4][5]

Blood-Brain Barrier Penetration

DCZ demonstrates excellent penetration of the blood-brain barrier.[6] Positron Emission Tomography (PET) imaging has confirmed that systemically administered DCZ rapidly enters the brain and occupies DREADD receptors.[1][2] The dose required for 50% occupancy (ED50) of hM4Di DREADDs in monkeys was determined to be 25 µg/kg, which is significantly lower than that of CNO (630 µg/kg) and C21 (1,500 µg/kg).[1] This high permeability and potency underscore its efficiency as a chemogenetic actuator for central nervous system targets.[3]

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the pharmacokinetics and BBB penetration of this compound.

In Vivo Pharmacokinetic Analysis

This protocol outlines the general procedure for determining the time-concentration profiles of DCZ and its metabolites in plasma, CSF, and brain tissue.

-

Animal Models: Studies have utilized monkeys and mice.[1]

-

Drug Administration: DCZ is dissolved in a suitable vehicle (e.g., saline, DMSO/saline). Administration routes include intravenous, intramuscular, intraperitoneal, and oral.[1][3][7]

-

Sample Collection:

-

Monkeys: Blood and CSF samples are collected at multiple time points (e.g., 15, 30, 45, 60, 75, 90, 105, and 120 minutes) post-administration under anesthesia.[1]

-

Mice: Blood, brain, and CSF samples are collected at various time points (e.g., 5, 30, 60, 120 minutes, and 24 hours) post-injection. Blood is collected via cardiac puncture, and brains are immediately harvested and frozen.[1]

-

-

Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.[1][8]

-

Quantification: The concentrations of DCZ and its metabolites in the collected samples are typically determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8]

PET Imaging for DREADD Occupancy

PET imaging with a radiolabeled form of DCZ (e.g., [11C]DCZ) is used to quantify DREADD occupancy in the brain in vivo.

-

Radiotracer: [11C]DCZ is synthesized for use in PET studies.[1]

-

Animal Preparation: Animals expressing DREADDs in a specific brain region are used.[1]

-

Imaging Protocol:

-

A baseline PET scan is performed following the injection of [11C]DCZ to determine initial binding.

-

For occupancy studies, non-radiolabeled DCZ is administered at varying doses prior to the [11C]DCZ injection.

-

PET scans are acquired to measure the displacement of the radiotracer by the non-radiolabeled drug.

-

-

Data Analysis: The reduction in the specific binding of [11C]DCZ is used to calculate the receptor occupancy at different doses of non-radiolabeled DCZ. The dose-occupancy relationship can be fitted to a Hill equation to determine the ED50.[1]

Mechanism of Action and Signaling Pathways

DCZ acts as a selective agonist at muscarinic-based DREADDs, most commonly the Gq-coupled hM3Dq for neuronal activation and the Gi-coupled hM4Di for neuronal inhibition.[1][9]

Caption: DCZ activation of hM3Dq (Gq-coupled) DREADD signaling pathway.

Caption: DCZ activation of hM4Di (Gi-coupled) DREADD signaling pathway.

Experimental and Logical Workflows

The assessment of a novel compound like DCZ for its utility in CNS research follows a logical progression from in vitro characterization to in vivo validation.

Caption: General experimental workflow for CNS drug candidate evaluation.

Conclusion

This compound represents a significant advancement in chemogenetic tools. Its favorable pharmacokinetic profile, characterized by rapid blood-brain barrier penetration and high in vivo potency, allows for acute and reversible control of neuronal activity with low doses. The negligible central activity of its metabolites further ensures that the observed effects are directly attributable to DCZ's action on DREADDs. These properties make DCZ a highly reliable and effective tool for researchers in the field of neuroscience and drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic Behavioral Manipulation via Orally Delivered Chemogenetic Actuator in Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

Deschloroclozapine's In Vitro Binding Affinity for Muscarinic DREADDs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of Deschloroclozapine (DCZ) for the hM3Dq and hM4Di muscarinic Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). It is intended to serve as a comprehensive resource, incorporating quantitative binding data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

Core Findings: this compound's High Affinity for hM3Dq and hM4Di DREADDs

This compound (DCZ) has emerged as a potent and selective agonist for muscarinic-based DREADDs, demonstrating high binding affinity in the nanomolar range for both the Gq-coupled hM3Dq and Gi-coupled hM4Di receptors.[1] This makes it a valuable tool for precise chemogenetic modulation of neuronal activity. In vitro studies have consistently reported its high affinity and potency, significantly greater than the commonly used DREADD actuator, Clozapine-N-Oxide (CNO).[1]

Quantitative Binding Affinity Data

The following table summarizes the key in vitro binding affinity (Ki) and functional potency (EC50) values for this compound with hM3Dq and hM4Di DREADDs. It is important to note that while hM1Dq is also a Gq-coupled muscarinic DREADD, specific in vitro binding affinity data for this compound with hM1Dq is not extensively available in the current literature. One study noted a Ki of 83 nM for the endogenous human M1 (hM1) receptor, indicating off-target binding, but this should not be directly extrapolated to the engineered hM1Dq DREADD.[2]

| DREADD Subtype | Ligand | Parameter | Value (nM) | Reference |

| hM3Dq | This compound | Ki | 6.3 | [1] |

| EC50 | 0.13 | [1][3] | ||

| hM4Di | This compound | Ki | 4.2 | [1] |

| EC50 | 0.081 | [1][3] |

Experimental Methodologies

The determination of in vitro binding affinity and functional potency of a ligand like this compound for DREADDs involves a series of sophisticated biochemical assays. Below are detailed, representative protocols for the key experiments cited in the generation of the above data.

Radioligand Binding Assay for Ki Determination

This method is employed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the DREADD receptor.

1. Cell Culture and DREADD Expression:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently transfected with plasmids encoding the desired muscarinic DREADD (hM3Dq or hM4Di) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Cells are incubated for 24-48 hours post-transfection to allow for sufficient receptor expression.

2. Membrane Preparation:

-

Transfected cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenized using a Dounce homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes containing the DREADD receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

3. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-quinuclidinyl benzilate - [3H]QNB), and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

The plates are incubated at room temperature for a sufficient time to reach equilibrium.

4. Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

The filters are then placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

5. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Bioluminescence Resonance Energy Transfer (BRET) Assay for EC50 Determination

This functional assay measures the potency of an agonist (this compound) in activating the DREADD receptor and initiating a downstream signaling cascade, providing an EC50 value.

1. BRET Construct Preparation and Cell Transfection:

-

Plasmids are constructed to express the DREADD receptor fused to a Renilla luciferase (Rluc) donor and a G-protein or β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.

-

HEK293 cells are co-transfected with the DREADD-Rluc and G-protein/β-arrestin-YFP constructs.

-

Cells are incubated for 24-48 hours to allow for protein expression.

2. BRET Assay Protocol:

-

Transfected cells are harvested and resuspended in a suitable assay buffer.

-

The cells are plated into a white, clear-bottom 96-well plate.

-

The plate is placed in a microplate reader capable of detecting both luminescence and fluorescence.

-

The Rluc substrate, coelenterazine (B1669285) h, is added to each well to initiate the luminescent signal.

-

Immediately after substrate addition, varying concentrations of the agonist (this compound) are added to the wells.

-

The plate is read multiple times over a period to measure the light emission at two wavelengths: one corresponding to the Rluc emission and the other to the YFP emission.

3. Data Analysis:

-

The BRET ratio is calculated as the ratio of the light intensity emitted by the YFP acceptor to the light intensity emitted by the Rluc donor.

-

The net BRET ratio is determined by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.

-

The EC50 value, which is the concentration of the agonist that produces 50% of the maximal BRET response, is determined by plotting the net BRET ratio as a function of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Mechanisms

To better understand the context of this compound's action, the following diagrams illustrate the key signaling pathways activated by muscarinic DREADDs and a generalized workflow for determining binding affinity.

Signaling Pathways

Experimental Workflow

References

Deschloroclozapine: A Comprehensive Technical Guide on its Role as a Clozapine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deschloroclozapine (DCZ), a derivative of the atypical antipsychotic clozapine (B1669256), has gained significant attention as a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). While its primary utility in research has been as an exogenous chemogenetic tool, evidence confirms that this compound is also a minor metabolite of clozapine. This technical guide provides an in-depth exploration of this compound in the context of its formation from clozapine, its pharmacokinetic and pharmacodynamic profile in comparison to its parent drug and major metabolites, and detailed experimental protocols for its study.

Introduction: Clozapine Metabolism and the Emergence of this compound

Clozapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two principal metabolic pathways are N-demethylation to form N-desmethylclozapine (norclozapine) and N-oxidation to yield clozapine-N-oxide.[1][2][3] These metabolites, particularly N-desmethylclozapine, contribute to the overall pharmacological effect of clozapine treatment.

A lesser-known metabolic pathway for clozapine is dechlorination, resulting in the formation of this compound. While not a major metabolite, its existence is significant, particularly given its distinct pharmacological profile. The primary CYP450 isozymes responsible for clozapine's main metabolic routes are CYP1A2 and CYP3A4, with contributions from CYP2D6, CYP2C9, and CYP2C19.[4][5][6] The specific enzymes mediating the dechlorination of clozapine to this compound are not as well-elucidated but are presumed to involve the CYP450 system.

This guide will focus on the characterization of this compound as a metabolite, providing a comparative analysis of its properties alongside clozapine and its other major metabolites.

Comparative Pharmacokinetics

A comprehensive understanding of the pharmacokinetic properties of clozapine and its metabolites is crucial for interpreting their pharmacological effects. The following table summarizes key pharmacokinetic parameters in humans. It is important to note that direct comparative human pharmacokinetic data for this compound is limited, and the provided values are extrapolated from preclinical studies and should be interpreted with caution.

| Parameter | Clozapine | N-Desmethylclozapine (Norclozapine) | Clozapine-N-Oxide | This compound |

| Time to Peak (Tmax) (h) | 1.1 - 3.6[3] | Variable, formation-rate limited[2] | Variable, formation-rate limited | ~0.4 (i.p. in marmosets)[7] |

| Elimination Half-life (t½) (h) | 9.1 - 17.4[3] | ~13 - 16[8] | ~7 - 8[8] | Not established in humans |

| Clearance (CL) (L/h) | 8.7 - 53.3[3] | Not directly administered | Not directly administered | Not established in humans |

| Volume of Distribution (Vd) (L/kg) | 1.6 - 7.3[3] | Not applicable | Not applicable | Not established in humans |

| Protein Binding (%) | ~95[4] | ~90[4] | ~75[4] | Not established in humans |

Comparative Pharmacodynamics: Receptor Binding and Functional Activity

The pharmacological effects of clozapine and its metabolites are dictated by their interactions with a wide range of G-protein coupled receptors (GPCRs). This compound is notable for its high potency and selectivity for engineered muscarinic DREADDs, with significantly lower affinity for endogenous receptors compared to clozapine.

Receptor Binding Affinity (Ki)

The following table presents a comparison of the binding affinities (Ki, in nM) of clozapine, its major metabolites, and this compound for a selection of key human receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Clozapine | N-Desmethylclozapine | Clozapine-N-Oxide | This compound |

| Dopamine D2 | 12.6 | 21 | >10,000 | >1,000 |

| Dopamine D4 | 9.1 | 18 | >10,000 | >1,000 |

| Serotonin 5-HT2A | 5.4 | 12 | >10,000 | 87[9] |

| Muscarinic M1 | 1.9 | 55 | >10,000 | 83 |

| Histamine H1 | 1.1 | 10 | >10,000 | >1,000 |

| α1-Adrenergic | 6.9 | 25 | >10,000 | >1,000 |

| hM3Dq (DREADD) | 680 | - | 680 | 6.3 |

| hM4Di (DREADD) | 360 | - | 360 | 4.2 |

| (Data compiled from multiple sources, primarily focused on DREADD-related literature for this compound values. Dashes indicate data not readily available.) |

Functional Activity (EC50/Emax)

Functional assays are critical to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. The following table summarizes available data on the functional activity of clozapine and this compound.

| Receptor | Compound | Assay Type | EC50 (nM) | Emax (% of full agonist) | Functional Effect |

| hM3Dq (DREADD) | This compound | BRET | 0.13 | Not Reported | Agonist |

| hM4Di (DREADD) | This compound | BRET | 0.081 | Not Reported | Agonist |

| Dopamine D2 | This compound | Not specified | >1,000 | Not Reported | Likely Antagonist/Weak Partial Agonist |

| Serotonin 5-HT2A | This compound | Not specified | >1,000 | Not Reported | Likely Antagonist/Weak Partial Agonist |

| (Functional activity data for this compound at endogenous receptors is limited in the public domain.) |

Signaling Pathways

Clozapine and its metabolites exert their effects through various GPCR signaling pathways. This compound's high potency at hM3Dq and hM4Di DREADDs highlights its interaction with Gq and Gi signaling cascades, respectively.

Gq Signaling Pathway (activated by hM3Dq)

Activation of the Gq-coupled hM3Dq receptor by this compound initiates a signaling cascade that leads to increased neuronal excitability.

Gi Signaling Pathway (activated by hM4Di)

Activation of the Gi-coupled hM4Di receptor by this compound leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent neuronal inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound in Plasma by HPLC-MS/MS

This protocol outlines a method for the simultaneous quantification of clozapine and this compound in human plasma.

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., clozapine-d4).

-

Precipitate proteins by adding a solvent such as acetonitrile (B52724).

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Employ positive electrospray ionization (ESI+).

-

Detection Mode: Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for clozapine and this compound.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound and clozapine.

-

Quantify the analytes in the plasma samples by comparing their peak areas to the calibration curve.

-

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a target GPCR.

Methodology:

-

Incubation:

-

In a multi-well plate, combine cell membranes expressing the receptor of interest, a fixed concentration of a suitable radioligand, and varying concentrations of unlabeled this compound.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the cell membranes with bound radioligand.

-

Wash the filters to remove any unbound radioligand.

-

-

Detection:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Functional Assay: IP-One HTRF Assay for Gq-Coupled Receptors

This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq signaling, using Homogeneous Time-Resolved Fluorescence (HTRF).

Methodology:

-

Cell Culture:

-

Culture cells expressing the Gq-coupled receptor of interest in a suitable multi-well plate.

-

-

Stimulation:

-

Treat the cells with varying concentrations of this compound in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.

-

Incubate to allow for receptor activation and IP1 accumulation.

-

-

Detection:

-

Lyse the cells and add the HTRF detection reagents: an IP1-d2 conjugate and a terbium cryptate-labeled anti-IP1 antibody.

-

Incubate to allow the immunoassay to reach equilibrium.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

-

Calculate the HTRF ratio, which is inversely proportional to the amount of IP1 produced.

-

-

Data Analysis:

-

Plot the HTRF ratio against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

Functional Assay: cAMP Assay for Gi-Coupled Receptors

This assay measures the inhibition of cyclic AMP (cAMP) production, a hallmark of Gi signaling.

Methodology:

-

Cell Culture:

-

Culture cells expressing the Gi-coupled receptor of interest.

-

-

Stimulation:

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Co-incubate the cells with varying concentrations of this compound and a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as an HTRF-based competitive immunoassay or a bioluminescent reporter assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the concentration of this compound to determine the IC50 value for the inhibition of adenylyl cyclase.

-

Conclusion

This compound, while primarily investigated as a powerful tool for chemogenetics, is also a metabolite of clozapine. Its distinct pharmacodynamic profile, characterized by high potency at DREADDs and low affinity for endogenous receptors, contrasts sharply with that of clozapine and its major metabolites. This guide provides a foundational resource for researchers and drug development professionals, offering a comparative overview of the pharmacokinetics and pharmacodynamics of these compounds, along with detailed experimental protocols to facilitate further investigation into the role of this compound in the broader context of clozapine's pharmacology. Further research is warranted to fully elucidate the clinical significance of this compound formation in patients treated with clozapine.

References

- 1. LC-MS-MS Determination and Pharmacokinetic Study of Clozapine in Human Plasma | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of chemogenetic actuator drugs on prefrontal cortex-dependent working memory in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The Clozapine Handbook [cambridge.org]

- 6. Elucidation of individual cytochrome P450 enzymes involved in the metabolism of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [11C]this compound is an improved PET radioligand for quantifying a human muscarinic DREADD expressed in monkey brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

The Selectivity Profile of Deschloroclozapine for DREADD Receptors: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable technology in neuroscience and related fields, offering precise temporal and spatial control over cellular signaling. The utility of this system hinges on the pharmacokinetics and selectivity of the activating ligand. Deschloroclozapine (DCZ) has emerged as a potent and highly selective agonist for muscarinic-based DREADDs, namely hM3Dq and hM4Di, exhibiting significant advantages over earlier ligands like Clozapine-N-Oxide (CNO) and Clozapine.[1][2][3] This technical guide provides a comprehensive overview of the selectivity profile of DCZ, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of this compound for DREADD receptors over endogenous receptors is a key attribute that minimizes off-target effects. The following tables summarize the quantitative data on DCZ's binding affinities (Ki) and potency (EC50) at various receptors.

| Receptor | Ligand | K_i_ (nM) | Reference |

| DREADD Receptors | |||

| hM3Dq | This compound | 6.3 | [1][2] |

| hM4Di | This compound | 4.2 | [1][2] |

| Endogenous Receptors | |||

| Muscarinic M1 | This compound | >100 | [1][2] |

| Muscarinic M2 | This compound | >100 | [1][2] |

| Muscarinic M3 | This compound | >100 | [1][2] |

| Muscarinic M4 | This compound | >100 | [1][2] |

| Muscarinic M5 | This compound | >100 | [1][2] |

| Dopamine D1 | This compound | >100 | [1][2] |

| Dopamine D2 | This compound | >100 | [1][2] |

| Serotonin 5-HT2A | This compound | >100 | [1][2] |

| Adrenergic α1 | This compound | >100 | [1][2] |

| Histamine H1 | This compound | >100 | [1][2] |

| Table 1: Comparative Binding Affinities (Ki) of this compound for DREADD and Selected Endogenous Receptors. |

| Receptor | Ligand | EC_50_ (nM) | Reference |

| DREADD Receptors | |||

| hM3Dq | This compound | 0.13 | [1][2] |

| hM4Di | This compound | 0.081 | [1][2] |

| Table 2: Potency (EC50) of this compound at DREADD Receptors. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the selectivity and functional activity of this compound.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound (e.g., DCZ) for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for DREADD and other receptors.

Materials:

-

Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 cells transfected with hM3Dq or hM4Di).

-

Radioligand specific for the receptor of interest (e.g., [³H]-NMS for muscarinic receptors).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

A fixed volume of cell membrane preparation.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of unlabeled this compound (or a reference compound).

-

For total binding, add assay buffer instead of the unlabeled compound.

-

For non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of DCZ that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays

These assays measure the functional consequence of ligand binding to the receptor, determining whether the ligand is an agonist, antagonist, or inverse agonist, and quantifying its potency (EC50) and efficacy.

Objective: To measure the increase in intracellular calcium concentration upon activation of hM3Dq by this compound.

Materials:

-

Cells expressing hM3Dq (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

Fluorescence plate reader with an injection system.

-

96-well or 384-well black, clear-bottom plates.

Procedure:

-

Cell Plating: Seed the hM3Dq-expressing cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with the assay buffer to remove excess dye.

-

Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Compound Addition: Inject varying concentrations of this compound into the wells.

-

Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) or the ratio of fluorescence relative to baseline (F/F₀).

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

Objective: To measure the inhibition of adenylyl cyclase activity and the resulting decrease in intracellular cyclic AMP (cAMP) levels upon activation of hM4Di by this compound.

Materials:

-

Cells expressing hM4Di (e.g., HEK293 or CHO cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., based on HTRF, ELISA, or luminescence).

-

Cell lysis buffer.

Procedure:

-

Cell Plating and Treatment: Seed the hM4Di-expressing cells and grow them to the desired confluency. Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Cell Lysis: Lyse the cells using the provided lysis buffer to release the intracellular cAMP.

-

cAMP Detection: Follow the instructions of the specific cAMP assay kit to measure the cAMP concentration in the cell lysates.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

-

Objective: To measure the interaction between the DREADD receptor and its downstream signaling partners (e.g., G-proteins or β-arrestin) upon ligand activation.

Materials:

-

Cells co-expressing the DREADD receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and a downstream partner fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

BRET substrate (e.g., coelenterazine (B1669285) h).

-

This compound.

-

Luminometer capable of measuring dual-wavelength emissions.

Procedure:

-

Cell Culture and Transfection: Co-transfect cells with the BRET donor and acceptor fusion constructs.

-

Assay: Resuspend the transfected cells in an appropriate buffer.

-

Ligand Stimulation: Add varying concentrations of this compound to the cell suspension.

-

Substrate Addition: Add the BRET substrate.

-

BRET Measurement: Immediately measure the light emission at the donor and acceptor wavelengths using the luminometer.

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by DCZ-DREADD interaction and a general experimental workflow for characterizing DREADD ligands.

Caption: hM3Dq (Gq-coupled) signaling pathway activated by this compound.

Caption: hM4Di (Gi-coupled) signaling pathway activated by this compound.

Caption: Experimental workflow for characterizing a novel DREADD ligand.

Conclusion

This compound represents a significant advancement in chemogenetics, offering high potency and selectivity for muscarinic-based DREADDs.[3] Its favorable selectivity profile, characterized by high affinity for hM3Dq and hM4Di receptors and low affinity for a wide range of endogenous receptors, minimizes the potential for off-target effects, thereby enhancing the precision of DREADD-mediated neuromodulation. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their efforts to utilize and further investigate this powerful chemogenetic tool. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, ultimately advancing our understanding of complex biological systems.

References

Deschloroclozapine: A Technical Guide to Stability and Solubility for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloroclozapine (DCZ) has emerged as a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq and hM4Di receptors.[1][2][3] Its utility in chemogenetic studies necessitates a thorough understanding of its physicochemical properties to ensure accurate and reproducible experimental outcomes. This technical guide provides an in-depth overview of the stability and solubility of this compound for laboratory use. It includes comprehensive data on its solubility in various solvents, stability under different storage conditions, detailed experimental protocols for assessing these parameters, and visualizations of its signaling pathways and relevant experimental workflows.

Physicochemical Properties

This compound is a derivative of clozapine (B1669256) and acts as a high-affinity agonist for muscarinic-based DREADDs.[2][4]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀N₄ | [1] |

| Molecular Weight | 292.38 g/mol | [5] |

| CAS Number | 1977-07-7 | [1] |

| Appearance | White to beige or light yellow to yellow solid powder | [4][6] |

Solubility Profile

The solubility of this compound has been determined in several common laboratory solvents. The dihydrochloride (B599025) salt form of DCZ shows enhanced aqueous solubility.[7][8] It is important to note that for some solvents, heating and/or sonication may be required to achieve complete dissolution.[9] The use of freshly opened, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility.[4][9]

| Solvent | Form | Concentration | Conditions | Reference |

| DMSO | Freebase | 100 mg/mL (~342 mM) | Ultrasonic assistance may be needed. | [4] |

| Freebase | 100 mM (29.24 mg/mL) | [1][2] | ||

| Freebase | 80 mg/mL (~219 mM) | Ultrasonic assistance and pH adjustment to 7 with 1 M NaOH may be needed. | [9] | |

| Freebase | 2 mg/mL | Clear solution. | [6] | |

| Ethanol | Freebase | 100 mM (29.24 mg/mL) | [1][2] | |

| Freebase | 50 mM | Warming may be required. | [10] | |

| Freebase | 1 mg/mL | [6] | ||

| Water | Dihydrochloride | 100 mg/mL (~274 mM) | Ultrasonic assistance may be needed. | [9] |

| Dihydrochloride | 100 mM | [7] | ||

| 0.1 M HCl | Freebase | 30 mg/mL | [6] | |

| Freebase | Soluble | [5] | ||

| Saline Formulation 1 | Dihydrochloride | ≥ 5 mg/mL (~13.69 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [9] |

| Saline Formulation 2 | Dihydrochloride | ≥ 5 mg/mL (~13.69 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [9] |

Stability and Storage

Proper storage of this compound in both solid and solution form is critical to maintain its integrity and activity. The solid form is generally stable at room temperature, while stock solutions require refrigerated or frozen storage.[1][6] Repeated freeze-thaw cycles should be avoided by aliquoting stock solutions.[4] For in vivo experiments, it is recommended to use freshly prepared working solutions.[4][9]

Solid State Stability

| Form | Storage Temperature | Duration | Reference |

| Powder | Room Temperature | 1 year (warranty period) | [6] |

| Powder | -20°C | 3 years | [4] |

Solution Stability

| Solvent | Storage Temperature | Duration | Purity Notes | Reference |

| DMSO | -80°C | 6 months | [4][9] | |

| DMSO | -20°C | 1 month | [4][6][9] | |

| Water | -20°C | Up to 1 month | [7] | |